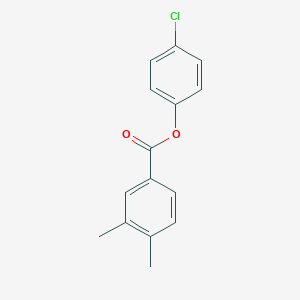

4-Chlorophenyl3,4-dimethylbenzoate

Descripción

4-Chlorophenyl 3,4-dimethylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with two methyl groups at the 3- and 4-positions and a chlorophenyl ester group. This compound is of interest in organic chemistry and materials science due to its structural features, which influence its physicochemical properties, such as melting point, solubility, and reactivity.

Propiedades

Fórmula molecular |

C15H13ClO2 |

|---|---|

Peso molecular |

260.71 g/mol |

Nombre IUPAC |

(4-chlorophenyl) 3,4-dimethylbenzoate |

InChI |

InChI=1S/C15H13ClO2/c1-10-3-4-12(9-11(10)2)15(17)18-14-7-5-13(16)6-8-14/h3-9H,1-2H3 |

Clave InChI |

TWGLBBBPXSGVAR-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)C |

SMILES canónico |

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 4-chlorophenyl 3,4-dimethylbenzoate with three related compounds: 3-chlorophenyl 4-methylbenzoate , 2,6-dichlorophenyl 4-methylbenzoate , and 2,4-dichlorophenyl 4-methylbenzoate . Key parameters include molecular geometry, crystallographic data, and substituent effects.

Table 1: Structural and Crystallographic Comparisons

Key Findings:

Dihedral Angles :

- The dihedral angle between the benzoyl and substituted phenyl rings is critical for molecular packing and crystallinity. For 3-chlorophenyl 4-methylbenzoate, this angle is 48.81° , which aligns with estimates for 4-chlorophenyl 3,4-dimethylbenzoate due to steric similarities from methyl and chlorine substituents .

- Compounds with multiple chlorine substituents (e.g., 2,4-dichlorophenyl derivatives) exhibit slightly smaller dihedral angles (~46–47°), suggesting increased planarity due to halogen-induced electron-withdrawing effects .

Bond Lengths and Substituent Effects: Mean C–C bond lengths in the benzoyl ring remain consistent (~1.38–1.39 Å) across all analogs, indicating minimal electronic disruption from substituents.

Crystallographic Behavior :

- Single-crystal X-ray studies of 3-chlorophenyl 4-methylbenzoate reveal a data-to-parameter ratio of 14.2 and an R factor of 0.041 , typical for well-resolved aromatic esters. Similar precision is expected for 4-chlorophenyl 3,4-dimethylbenzoate .

Research Implications and Limitations

- Synthetic Challenges: The synthesis of 4-chlorophenyl 3,4-dimethylbenzoate may involve multi-step protocols similar to those for 4-(benzyloxy)-3-phenethoxyphenol (C3), where oxidation and deprotection steps are critical . However, the additional methyl groups necessitate stringent control over regioselectivity.

- Data Gaps : Direct crystallographic or spectroscopic data for 4-chlorophenyl 3,4-dimethylbenzoate are absent in available literature. Current comparisons rely on structurally related compounds, highlighting the need for targeted studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.